REACTION_CXSMILES
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[CH2:1]([C:3]1([CH2:18][CH3:19])[C:11](=[O:12])[C:10]2[C:5](=[CH:6][C:7]([O:15]C)=[C:8]([CH3:14])[C:9]=2[CH3:13])[C:4]1=[O:17])[CH3:2].Cl.N1C=CC=CC=1>O>[CH2:18]([C:3]1([CH2:1][CH3:2])[C:11](=[O:12])[C:10]2[C:5](=[CH:6][C:7]([OH:15])=[C:8]([CH3:14])[C:9]=2[CH3:13])[C:4]1=[O:17])[CH3:19] |f:1.2|
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Name
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2,2-diethyl-4,5-dimethyl-6-methoxy-indan-1,3-dione
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Quantity
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5.5 g
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Type
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reactant
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Smiles
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C(C)C1(C(C2=CC(=C(C(=C2C1=O)C)C)OC)=O)CC
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Name
|
|
Quantity
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50 g
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Type
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reactant
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Smiles
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Cl.N1=CC=CC=C1
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Name
|
|
Quantity
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1 L
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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180 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
affording 4.0 g
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Type
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CUSTOM
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Details
|
of 2,2-diethyl-4,5-dimethyl-6-hydroxy-indan-1,3-dione which melts at 141°-142°C. after recrystallization from methanol-water
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Name
|
|
Type
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|
Smiles
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C(C)C1(C(C2=CC(=C(C(=C2C1=O)C)C)O)=O)CC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |